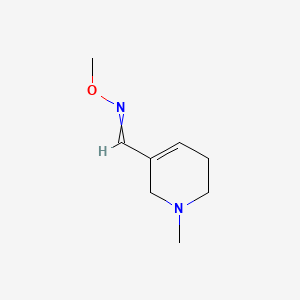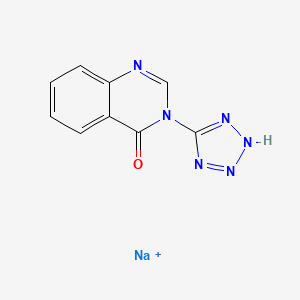![molecular formula C13H19ClN2 B1203885 1-[3-(4-クロロフェニル)プロピル]ピペラジン CAS No. 59214-26-5](/img/structure/B1203885.png)
1-[3-(4-クロロフェニル)プロピル]ピペラジン
概要
説明
Synthesis Analysis
The synthesis of related compounds, such as 1-(2,3-dichlorophenyl)piperazine, involves multiple steps starting from dichloro-nitrobenzene and piperazine. The process includes alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis, with a total yield reported around 48.2% (Quan, 2006). Another synthesis route for 1-(3-Chlorophenyl)-4-(3-Chloropropyl)-Piperazine Hydrochloride reported an overall yield of 45.7% (Mai, 2005).
Molecular Structure Analysis
The molecular and structural analysis of compounds like 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride has been carried out using spectral data analysis and X-ray crystallography. Theoretical and experimental investigations provided insights into the structural, electronic, and molecular properties, confirming the structure and offering a detailed view of the compound's electronic configuration (Bhat et al., 2018).
Chemical Reactions and Properties
The chemical reactions and properties of piperazine derivatives are complex, often involving multiple steps and resulting in various intermediates and by-products. For example, the metabolism of 4-Methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats showed extensive metabolization through hydroxylation, degradation, and conjugation processes, leading to multiple metabolites (Jiang et al., 2007).
Physical Properties Analysis
The physical properties of piperazine compounds are crucial for their handling and application in various chemical processes. The crystal structure, solubility, melting point, and other physical characteristics are determined through experimental analyses, often involving crystallography and spectroscopy.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and functional group analysis, are essential for understanding how these compounds interact in various chemical environments. Studies on compounds like 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives have provided insights into their anticancer and antituberculosis properties, showcasing the diverse chemical behaviors these compounds can exhibit (Mallikarjuna et al., 2014).
科学的研究の応用
神経科学
1-[3-(4-クロロフェニル)プロピル]ピペラジンは、神経伝達物質系への潜在的な影響から、神経科学研究で活用されています。 ドーパミン輸送体 (DAT) に影響を与える可能性のある化合物の合成に使用されており、DAT は脳内ドーパミンレベルの調節に不可欠です {svg_1}。これは、パーキンソン病や統合失調症などの神経疾患の研究に影響を与えます。
薬理学
薬理学では、この化合物は、抗うつ薬トラゾドンの合成の中間体です {svg_2}。 また、精神疾患の治療のために研究されているベンゾアザアルキルアリールピペラジン誘導体の作成にも関与しています {svg_3}。
生化学
生化学的に、1-[3-(4-クロロフェニル)プロピル]ピペラジンは、生化学的経路と受容体結合の研究において重要です。 これは、医薬品製剤の準備に使用され、ネファゾドン塩酸塩などの薬物中の不純物として出現する可能性があります {svg_4}。
医薬品化学
医薬品化学では、この化合物の誘導体が、治療の可能性について調査されています。 焦点は、さまざまな生物学的標的に作用して疾患を治療できる新しい医薬品の開発にあります {svg_5}。
有機合成
有機合成研究者は、1-[3-(4-クロロフェニル)プロピル]ピペラジンを、複雑な分子の構築のためのビルディングブロックとして使用しています。 これは、ピペラジン誘導体の合成に使用されており、さまざまな生物学的に活性な化合物に広く存在します {svg_6}。
化学工学
化学工学の観点から、この化合物は、薬物調製のための連続フロープロセスの開発において重要です。 医薬品のスケーラブルで効率的な生産におけるその役割は、重要な研究分野です {svg_7}。
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary target of 1-[3-(4-Chlorophenyl)propyl]piperazine is the dopamine transporter (DAT) . This compound has a high affinity for the dopamine transporter, making it one of the most potent DAT ligands reported to date . The dopamine transporter plays a crucial role in the regulation of dopamine levels in the brain, which is associated with mood, reward, and motor function .
Mode of Action
1-[3-(4-Chlorophenyl)propyl]piperazine interacts with its target, the dopamine transporter, by binding to it with high selectivity . This interaction results in the modulation of dopamine levels in the brain. It has a relatively low affinity for the closely related norepinephrine transporter (NET) and the serotonin transporter (SERT) .
Biochemical Pathways
The interaction of 1-[3-(4-Chlorophenyl)propyl]piperazine with the dopamine transporter affects the dopamine pathway in the brain . By binding to the dopamine transporter, this compound can influence the reuptake of dopamine, thereby affecting the concentration of dopamine in the synaptic cleft . This can lead to changes in mood, reward perception, and motor function.
Result of Action
The molecular and cellular effects of 1-[3-(4-Chlorophenyl)propyl]piperazine’s action are primarily related to its modulation of dopamine levels in the brain . By binding to the dopamine transporter and influencing dopamine reuptake, this compound can affect various dopamine-dependent processes in the brain, including mood regulation and reward perception .
Action Environment
The action, efficacy, and stability of 1-[3-(4-Chlorophenyl)propyl]piperazine can be influenced by various environmental factors. For instance, the presence of other substances that also bind to the dopamine transporter could potentially affect the action of this compound . Additionally, factors such as pH and temperature could potentially influence the stability of this compound . .
生化学分析
Biochemical Properties
1-[3-(4-Chlorophenyl)propyl]piperazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with serotonin receptors, specifically the 5-HT2C receptor, where it acts as an agonist . The interaction with serotonin receptors suggests that 1-[3-(4-Chlorophenyl)propyl]piperazine may influence neurotransmitter signaling pathways, potentially affecting mood and behavior. Additionally, this compound has been reported to interact with dopamine transporters, indicating its potential role in modulating dopamine levels in the brain .
Cellular Effects
The effects of 1-[3-(4-Chlorophenyl)propyl]piperazine on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with serotonin receptors can lead to changes in intracellular signaling cascades, affecting the release of neurotransmitters and other signaling molecules . Furthermore, 1-[3-(4-Chlorophenyl)propyl]piperazine has been shown to alter gene expression patterns, potentially impacting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 1-[3-(4-Chlorophenyl)propyl]piperazine exerts its effects through specific binding interactions with biomolecules. The compound binds to serotonin receptors, particularly the 5-HT2C receptor, where it acts as an agonist . This binding triggers a conformational change in the receptor, leading to the activation of downstream signaling pathways. Additionally, 1-[3-(4-Chlorophenyl)propyl]piperazine interacts with dopamine transporters, inhibiting the reuptake of dopamine and thereby increasing its availability in the synaptic cleft . These molecular interactions contribute to the compound’s overall pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[3-(4-Chlorophenyl)propyl]piperazine have been studied over various time frames. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-[3-(4-Chlorophenyl)propyl]piperazine remains stable under controlled conditions, allowing for consistent experimental results . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of monitoring the compound’s stability and degradation in experimental settings.
Dosage Effects in Animal Models
The effects of 1-[3-(4-Chlorophenyl)propyl]piperazine vary with different dosages in animal models. At low doses, the compound has been observed to modulate neurotransmitter levels without causing significant adverse effects . At higher doses, 1-[3-(4-Chlorophenyl)propyl]piperazine can induce toxic effects, including neurotoxicity and behavioral changes . These dosage-dependent effects underscore the importance of determining the appropriate dosage range for therapeutic applications while minimizing potential toxicity.
Metabolic Pathways
1-[3-(4-Chlorophenyl)propyl]piperazine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is metabolized primarily in the liver, where it undergoes oxidative and conjugative reactions . Enzymes such as cytochrome P450 play a crucial role in the metabolism of 1-[3-(4-Chlorophenyl)propyl]piperazine, leading to the formation of metabolites that can be further processed or excreted . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of 1-[3-(4-Chlorophenyl)propyl]piperazine within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, 1-[3-(4-Chlorophenyl)propyl]piperazine can be transported by membrane-bound transporters, facilitating its distribution to various cellular compartments . The localization and accumulation of the compound within specific tissues are critical factors that influence its pharmacological activity.
Subcellular Localization
The subcellular localization of 1-[3-(4-Chlorophenyl)propyl]piperazine plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with intracellular receptors and signaling molecules . Additionally, 1-[3-(4-Chlorophenyl)propyl]piperazine can be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals . These subcellular localizations are essential for understanding the compound’s mechanism of action and its effects on cellular function.
特性
IUPAC Name |
1-[3-(4-chlorophenyl)propyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c14-13-5-3-12(4-6-13)2-1-9-16-10-7-15-8-11-16/h3-6,15H,1-2,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBMEQLWIVXPEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80207959 | |
| Record name | 1-(3-(4-Chlorophenyl)propyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80207959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59214-26-5 | |
| Record name | 1-[3-(4-Chlorophenyl)propyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59214-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-(4-Chlorophenyl)propyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059214265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-(4-Chlorophenyl)propyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80207959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



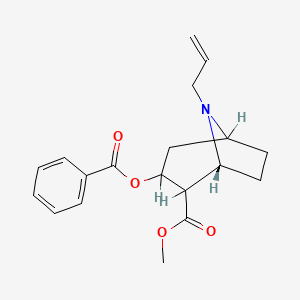
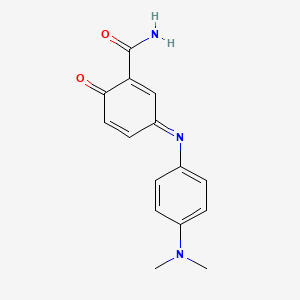

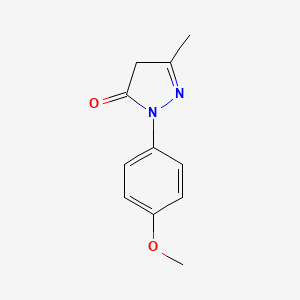
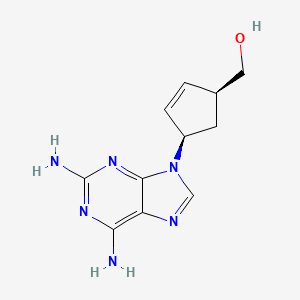
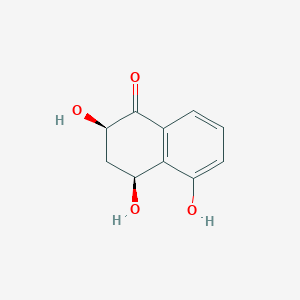
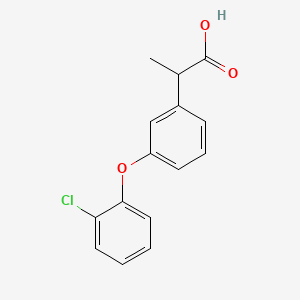


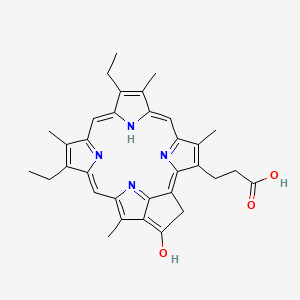

![1(3H)-Isobenzofuranone, 3-[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]-3-[2-methyl-5-(1-methylethyl)-4-(phosphonooxy)phenyl]-, magnesium salt (1:1)](/img/structure/B1203818.png)
